molecular formula C17H24N2O3 B2561583 (1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester CAS No. 1349717-71-0

(1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester

Cat. No. B2561583
CAS RN: 1349717-71-0
M. Wt: 304.39
InChI Key: SBGVNFVUXMGLDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods to determine the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .

Scientific Research Applications

Diastereoselective Synthesis

Research by H. Natsugari et al. (2006) discusses the diastereoselective synthesis of atropisomeric compounds, including those related to carbamic acid esters. Their study focuses on the synthesis and stereochemical properties of these compounds, highlighting their importance in medicinal chemistry and drug development (H. Natsugari et al., 2006).

Oxadiazole Bearing Compounds

In 2016, H. Khalid et al. explored the synthesis of oxadiazole compounds, including those with piperidin-ylsulfonyl groups. Their research highlights the biological activities of these compounds and their potential applications in pharmaceuticals (H. Khalid et al., 2016).

Novel Antipsychotic Agents

A study by Seon Min Dong et al. (2009) focused on a novel antipsychotic drug that relates to the chemical family of carbamic acid esters. This research provides insight into the receptor binding profiles and behavioral studies of such compounds (Seon Min Dong et al., 2009).

Piperidinedione Derivatives

Samir Ibenmoussa et al. (1998) reported on the preparation and reactivity of piperidinedione derivatives, which are relevant to the synthesis of natural products and compounds with pharmacological interest. Their work contributes to the understanding of the reactivity and applications of these heterocyclic compounds (Samir Ibenmoussa et al., 1998).

Quinazolinone Derivatives

Research by P. Acharyulu et al. (2008) involves the synthesis of quinazolinone derivatives, including those with piperidin-4-carboxylate. Their findings are significant in the context of designing novel compounds for pharmaceutical applications (P. Acharyulu et al., 2008).

Piperidine Derivatives from Serine

A study by H. P. Acharya and D. Clive (2010) describes the synthesis of piperidine derivatives from serine. Their work demonstrates the utility of these compounds as intermediates in the synthesis of a variety of amines (H. P. Acharya & D. Clive, 2010).

Analgesic Agent Synthesis

Eunhee Chae et al. (2012) synthesized a series of carbamic acid ester derivatives for their analgesic activities. Their work contributes to the development of new analgesic agents (Eunhee Chae et al., 2012).

Metabolism of Antidepressants

A 2012 study by Mette G. Hvenegaard et al. investigated the metabolism of Lu AA21004, an antidepressant, in human liver microsomes. The study is relevant to understanding the role of enzymes in the metabolism of compounds related to carbamic acid esters (Mette G. Hvenegaard et al., 2012).

Indole Nucleus Rearrangement

Research by Hallett et al. (2000) involved a rearrangement reaction of the indole nucleus in certain carbamic acid esters. This study is significant for understanding the chemical behavior of these compounds under specific conditions (Hallett et al., 2000).

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its interaction with biological systems. This could involve binding to specific receptors, inhibition of certain pathways, or other biochemical interactions .

Safety and Hazards

This section would detail the safety precautions that need to be taken while handling the compound, its toxicity levels, and the risks associated with its exposure .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future .

properties

IUPAC Name

benzyl N-[[1-(oxetan-3-yl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-17(22-11-15-4-2-1-3-5-15)18-10-14-6-8-19(9-7-14)16-12-21-13-16/h1-5,14,16H,6-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGVNFVUXMGLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)OCC2=CC=CC=C2)C3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester

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